

An In-depth Technical Guide to the Isomers of Decane and Their Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2,5,5-Tetramethylhexane**

Cat. No.: **B086233**

[Get Quote](#)

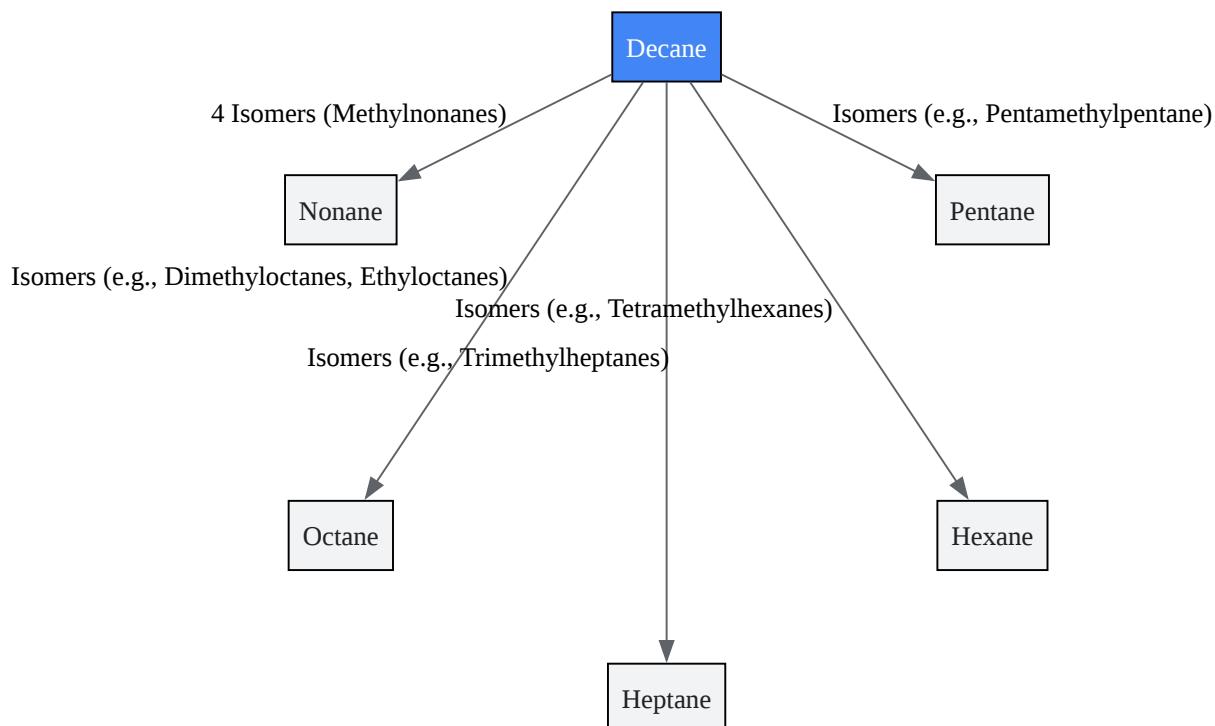
For Researchers, Scientists, and Drug Development Professionals

Decane ($C_{10}H_{22}$), a saturated hydrocarbon, exists as 75 structural isomers, each with unique physical and chemical properties stemming from their distinct molecular architecture.[1][2][3] This guide provides a comprehensive overview of these isomers, their properties, and the experimental methodologies used for their synthesis and characterization, tailored for professionals in research and development.

The 75 Structural Isomers of Decane

The isomers of decane can be systematically categorized based on the length of their principal carbon chain.[1][3] This structural diversity, arising from variations in branching, significantly influences their physical properties and, consequently, their applications. While a complete dataset of all physical properties for every isomer is not exhaustively compiled in a single source, this guide presents available data and established trends.

Structure-Property Relationships


The degree of branching in decane isomers has a predictable effect on their physical properties. Generally, as branching increases:

- Boiling Point Decreases: Increased branching leads to a more compact, spherical molecular shape, reducing the surface area available for intermolecular van der Waals forces.

Consequently, less energy is required to overcome these forces, resulting in a lower boiling point compared to their straight-chain counterparts.[4][5]

- **Melting Point:** The effect of branching on melting point is less straightforward. Highly symmetrical isomers can pack more efficiently into a crystal lattice, leading to higher melting points than their less symmetrical or linear counterparts.
- **Density Decreases:** More branched isomers tend to have slightly lower densities than straight-chain alkanes.[4][6]

The following diagram illustrates the classification of decane isomers based on their parent chain length.

[Click to download full resolution via product page](#)

Figure 1: Classification of Decane Isomers by Parent Chain Length.

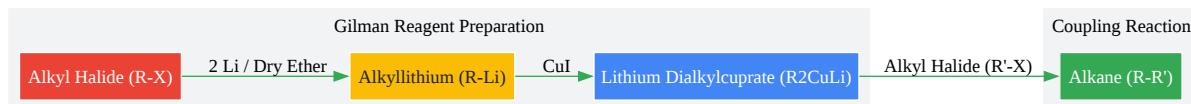
Quantitative Data on Decane Isomers

The following tables summarize the available quantitative data for n-decane and a selection of its branched isomers.

Property	n-Decane	Reference(s)
Boiling Point	174.1 °C	[2][7][8][9]
Melting Point	-29.7 °C	[2][7][8][9]
Density (at 20°C)	0.730 g/mL	[7][8][10]
Standard Enthalpy of Formation (liquid, 298.15 K)	-300.9 kJ/mol	[5][7]

Isomer	Boiling Point (°C)	Melting Point (°C)	Density (g/mL at 20°C)
2-Methylnonane	166-169	-74.65	0.726
3-Methylnonane	166-167	-84.8	0.732
4-Methylnonane	166	-	0.733
5-Methylnonane	165-166	-	0.731
2,2-Dimethyloctane	156.9	-54.1	0.726
3,3-Dimethyloctane	161.9	-73.2	0.742
4,4-Dimethyloctane	160.7	-64.5	0.741

Note: Data for some isomers may have slight variations across different sources. A comprehensive, experimentally verified dataset for all 75 isomers is not readily available in the literature.


Experimental Protocols

This section details methodologies for the synthesis and characterization of decane isomers, crucial for researchers in organic synthesis and drug development.

Synthesis of Branched Decane Isomers

A versatile method for the synthesis of both symmetrical and unsymmetrical alkanes, including branched decane isomers, is the Corey-House synthesis.^{[11][12][13]} This reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.

Workflow for Corey-House Synthesis:

[Click to download full resolution via product page](#)

Figure 2: General workflow for the Corey-House synthesis of alkanes.

Detailed Protocol for the Synthesis of 2,3-Dimethyloctane (as an example):

This protocol outlines the synthesis of 2,3-dimethyloctane via the Corey-House reaction, coupling lithium di(sec-butyl)cuprate with 1-bromobutane.

- Preparation of sec-Butyllithium: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place freshly cut lithium metal in dry diethyl ether. Cool the flask in an ice bath and add 2-bromobutane dropwise from the dropping funnel with vigorous stirring. After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
- Preparation of Lithium Di(sec-butyl)cuprate: In a separate flame-dried flask under a nitrogen atmosphere, suspend copper(I) iodide in dry diethyl ether and cool to 0°C. Add the freshly prepared sec-butyllithium solution dropwise with stirring. The formation of the Gilman reagent is indicated by a color change.

- Coupling Reaction: To the freshly prepared lithium di(sec-butyl)cuprate at 0°C, add 1-bromobutane dropwise. After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.
- Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the ethereal layer, wash with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield 2,3-dimethyloctane.

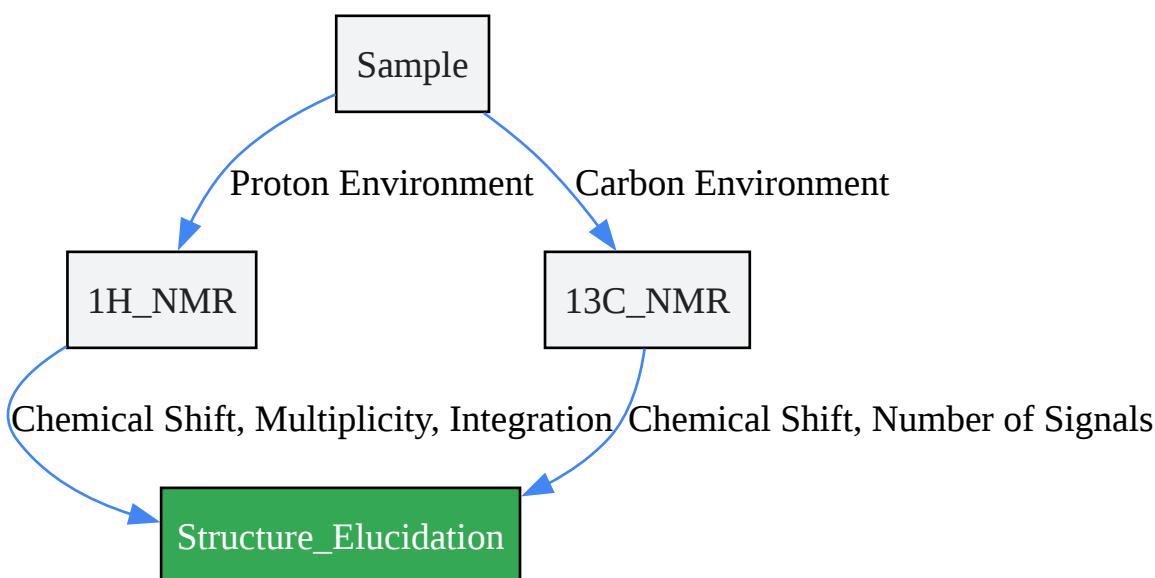
Analytical Characterization of Decane Isomers

The separation and identification of decane isomers are typically achieved using a combination of chromatographic and spectroscopic techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile compounds like decane isomers.^{[14][15][16]} The separation is based on the differential partitioning of the isomers between a stationary phase in the GC column and a mobile gas phase.^[17] The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum that acts as a molecular fingerprint.

Experimental Protocol for GC-MS Analysis:


- Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).
- Column: A nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for hydrocarbon analysis.
- Carrier Gas: Helium or hydrogen at a constant flow rate.
- Oven Temperature Program: A temperature gradient is employed to ensure the separation of isomers with close boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

- **Injector and Detector Temperature:** The injector and detector are maintained at a high temperature (e.g., 250-280°C) to ensure complete vaporization of the sample and prevent condensation.
- **Ionization Mode:** Electron Ionization (EI) is commonly used for alkanes, which induces characteristic fragmentation patterns.
- **Sample Preparation:** Samples are typically dissolved in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10 µg/mL.[18]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the isomers.

Logical Relationship in NMR Analysis:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. grokipedia.com [grokipedia.com]
- 2. study.com [study.com]
- 3. For all 75 isomer of decane | Filo [askfilo.com]
- 4. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 5. Decane [webbook.nist.gov]
- 6. vurup.sk [vurup.sk]
- 7. Decane - Wikipedia [en.wikipedia.org]
- 8. webqc.org [webqc.org]
- 9. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Higher alkane - Wikipedia [en.wikipedia.org]
- 11. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. eng.uc.edu [eng.uc.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Isomers of Decane and Their Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086233#isomers-of-decane-and-their-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com